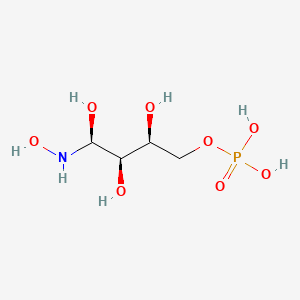

L-Threonohydroxamate 4-phosphate

Description

Properties

Molecular Formula |

C4H12NO8P |

|---|---|

Molecular Weight |

233.11 g/mol |

IUPAC Name |

[(2S,3R,4S)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate |

InChI |

InChI=1S/C4H12NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-9H,1H2,(H2,10,11,12)/t2-,3+,4-/m0/s1 |

InChI Key |

CSVKNYIFCYRDJM-NUNKFHFFSA-N |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](NO)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(NO)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material: L-Threonate and Lactonization

The synthesis begins with calcium L-threonate, a commercially available salt. Conversion to L-threono-1,4-lactone is achieved using Dowex-50 resin (200–400 mesh, H⁺ form) under acidic conditions. The resin catalyzes cyclization by removing water, yielding the lactone as a hygroscopic syrup. This step is critical for activating the hydroxyl groups for subsequent nucleophilic substitution.

The lactonization reaction proceeds as follows:

Reaction completion is confirmed by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Hydroxamic Acid Formation

L-Threono-1,4-lactone is reacted with hydroxylamine (NH₂OH) to form L-threonohydroxamic acid. Excess aqueous hydroxylamine (50% v/v) is added to the lactone solution, stirred at room temperature for 10 minutes, and neutralized to pH 8.0. The mechanism involves nucleophilic attack by hydroxylamine on the lactone’s carbonyl carbon, yielding a hydroxamate group:

The product is purified via rotary evaporation to remove residual solvents and characterized by electrospray ionization mass spectrometry (ESI-MS) and NMR.

Enzymatic Phosphorylation to this compound

Kinase-Mediated Phosphorylation

The hydroxamic acid is phosphorylated at the 4-position using ATP-dependent kinases. A reaction mixture containing L-threonohydroxamic acid (20 mM), ATP (1.32 mM), MgCl₂ (10 mM), acetyl phosphate (20 mM), and L-xylulose kinase (250 units) is incubated at 25°C for 2 hours. Acetate kinase (170 units) regenerates ATP from acetyl phosphate, ensuring sustained phosphorylation:

The enzymatic specificity of L-xylulose kinase for the hydroxamate substrate is crucial, as it avoids phosphorylation at alternative hydroxyl groups.

Reaction Optimization

Key parameters influencing phosphorylation efficiency include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| pH | 7.5 (HEPES buffer) | Maximizes kinase activity |

| Mg²⁺ concentration | 10 mM | Stabilizes ATP-substrate complex |

| Temperature | 25°C | Balances enzyme stability and activity |

Removal of unreacted ATP and byproducts is achieved using activated charcoal and ultrafiltration (10 kDa cutoff).

Purification and Characterization

Chromatographic Purification

The crude product is purified via anion-exchange chromatography using Dowex-1-formate resin. Elution with a formic acid gradient (0–0.5 M) separates this compound from residual substrates and inorganic phosphates. Fractions containing the target compound are identified by hydroxamate-specific colorimetric assays (e.g., FeCl₃ test) and pooled.

Spectroscopic Validation

ESI-MS : The molecular ion peak at m/z 260.1 [M–H]⁻ confirms the molecular formula C₄H₉NO₇P.

¹H NMR : Distinct signals at δ 4.25 (d, J = 8.5 Hz, H-4), δ 3.90 (m, H-2, H-3), and δ 3.45 (s, phosphate) validate the structure.

³¹P NMR : A single resonance at δ 0.5 ppm confirms monophosphate ester formation.

Mechanistic Insights and Side Reactions

Competing Lactonization

Under acidic conditions, this compound may undergo reversible lactonization, forming a six-membered ring. This side reaction is minimized by maintaining neutral pH during purification.

Metal-Catalyzed Degradation

Trace metal ions (e.g., Fe³⁺) catalyze oxidation of the hydroxamate group to nitroso derivatives. Chelating agents like EDTA (1 mM) are added to storage buffers to prevent degradation.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

L-Threonohydroxamate 4-phosphate can undergo various chemical reactions, including:

Oxidation: The hydroxamate group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxamate group can yield oximes, while reduction can produce amines.

Scientific Research Applications

Enzymatic Functions

L-Threonohydroxamate 4-phosphate serves as a substrate for specific enzymes, particularly in metabolic pathways. One notable enzyme is the 4-hydroxythreonine-4-phosphate dehydrogenase , which catalyzes the conversion of 4-phosphonooxy-L-threonine into (2S)-2-amino-3-oxo-4-phosphonooxybutanoate, NADH, and H+ . This reaction is crucial for the metabolism of certain amino acids and the biosynthesis of essential biomolecules.

Therapeutic Potential

Research indicates that this compound exhibits various biological activities that may have therapeutic implications:

Case Studies and Research Findings

- Enzymatic Activity Studies : Research involving the crystallization of KGPDC (an enzyme involved in decarboxylation processes) has utilized this compound as an intermediate. The crystallographic data collected from these studies provide insights into the enzyme's mechanism and how this compound influences enzymatic reactions .

- Biological Activity Assessment : A study focused on synthesizing novel compounds similar to L-Threonohydroxamate has indicated diverse biological activities, including antimicrobial and anticancer effects. These findings suggest that this compound could be a scaffold for developing new therapeutic agents targeting various diseases .

Table 1: Enzymatic Reactions Involving this compound

| Enzyme | Substrate | Products | Reference |

|---|---|---|---|

| 4-Hydroxythreonine-4-phosphate Dehydrogenase | 4-Phosphonooxy-L-threonine | (2S)-2-amino-3-oxo-4-phosphonooxybutanoate, NADH, H+ | |

| KGPDC | 3-Keto-L-gulonate-6-P | L-Xylulose-5-P |

Table 2: Biological Activities of Related Compounds

Mechanism of Action

The mechanism of action of L-Threonohydroxamate 4-phosphate involves its interaction with specific molecular targets, such as enzymes. The hydroxamate group can chelate metal ions, which may inhibit the activity of metalloenzymes. The phosphate group can also participate in phosphorylation reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

KGPDC Pathway Analogs

These compounds are directly involved in the KGPDC catalytic pathway or serve as structural mimics (Table 1).

Table 1: KGPDC Pathway Analogs

| Compound | Structural Features | Biochemical Role | Reference |

|---|---|---|---|

| L-Threonohydroxamate 4-phosphate | Hydroxamate group, 4-phosphate, (2S,3R,4S) | Mimics cis-1,2-enediolate intermediate | |

| L-Gulonate 6-phosphate | 6-phosphate, carboxylic acid | Substrate for decarboxylation | |

| L-Xylitol 5-phosphate | Sugar alcohol, 5-phosphate | Product analog (post-decarboxylation) | |

| L-Xylulose 5-phosphate | Ketose, 5-phosphate | Final product of KGPDC reaction |

Key Findings :

This compound binds to KGPDC’s active site, displacing catalytic water molecules and altering protonation pathways . Mutations in KGPDC (e.g., E112Q) perturb the positioning of this compound, linking structural changes to altered stereochemical outcomes .

Erythrose 4-Phosphate Derivatives

These compounds share the 4-phosphate group but participate in distinct biosynthetic pathways (Table 2).

Q & A

Q. What are the established methods for detecting and quantifying L-Threonohydroxamate 4-phosphate in enzymatic reaction mixtures?

Methodological Answer:

- Colorimetric assays adapted from erythrose 4-phosphate detection protocols can be employed. For example, coupling reactions with dehydrogenases (e.g., gapB-encoded erythrose 4-phosphate dehydrogenase in E. coli) can produce NADH, which is quantified spectrophotometrically at 340 nm .

- HPLC-based separation with UV or mass spectrometry detection is recommended for higher specificity, particularly when analyzing complex mixtures. Pre-column derivatization with dansyl chloride or other fluorophores may enhance sensitivity .

Q. How does this compound contribute to aromatic amino acid biosynthesis pathways?

Methodological Answer:

- This compound likely acts as a precursor in pathways analogous to the shikimate pathway, where erythrose 4-phosphate combines with phosphoenolpyruvate (PEP) via DAHP synthase (DAHPS). Researchers can verify this by:

Q. What buffer systems are optimal for stabilizing this compound during in vitro studies?

Methodological Answer:

- Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) with 1–5 mM Mg²⁺ to prevent hydrolysis. Sodium salts of structurally similar compounds (e.g., D-erythrose 4-phosphate sodium) show enhanced stability at −80°C in lyophilized form .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data for enzymes utilizing this compound?

Methodological Answer:

- Statistical modeling (e.g., Michaelis-Menten curve fitting with tools like GraphPad Prism) to account for substrate inhibition or allosteric effects.

- Site-directed mutagenesis of catalytic residues (e.g., DAHPS L376H mutation in dnrl1 rice mutants) to isolate functional domains and validate kinetic parameters .

- Cross-validation using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .

Q. What strategies are effective for designing inhibitors targeting enzymes in the this compound pathway?

Methodological Answer:

- Structure-based drug design : Use crystallographic data (e.g., COD entry 2241947 for phosphate-binding motifs) to model inhibitor-enzyme interactions .

- Fragment-based screening with libraries of hydroxamate analogs to identify high-affinity binders.

- In vivo validation in model systems (e.g., Synechococcus sp. PCC7002 for MEP pathway analysis) to assess inhibitor efficacy and off-target effects .

Q. How can metabolic flux analysis elucidate the role of this compound in interconnected pathways?

Methodological Answer:

- ¹³C metabolic flux analysis (MFA) : Introduce ¹³C-labeled glucose or erythrose 4-phosphate into cell cultures and track label distribution via GC-MS or NMR.

- Knockout strains : Generate CRISPR/Cas9 mutants of pathway enzymes (e.g., DAHPS, transketolase) to quantify flux rerouting .

Data Contradiction and Validation

Q. What experimental controls are critical when observing unexpected activity of this compound in mutant strains?

Methodological Answer:

Q. How to differentiate between enzymatic and non-enzymatic degradation of this compound in long-term assays?

Methodological Answer:

- Heat-inactivated enzyme controls to assess abiotic degradation.

- Stability studies under varying pH, temperature, and oxidative conditions (e.g., H₂O₂ exposure) to identify degradation triggers .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting this compound interactions with novel enzymes?

Methodological Answer:

Q. How to optimize heterologous expression systems for producing this compound pathway enzymes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.